molecular formula C11H10N2O3 B11802182 4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Cat. No.: B11802182
M. Wt: 218.21 g/mol
InChI Key: XSCYIWGNYOBGMV-UHFFFAOYSA-N
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Description

4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a compound that features an imidazole ring fused to a benzoic acid moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by a series of synthetic steps to yield the target compound . The reaction typically requires a solvent such as methanol or ethanol and may involve catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the imidazole ring can be reduced to form different derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives of the imidazole ring.

Scientific Research Applications

4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is unique due to its specific combination of an imidazole ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

4-(3-methyl-2-oxoimidazol-1-yl)benzoic acid

InChI

InChI=1S/C11H10N2O3/c1-12-6-7-13(11(12)16)9-4-2-8(3-5-9)10(14)15/h2-7H,1H3,(H,14,15)

InChI Key

XSCYIWGNYOBGMV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C1=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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